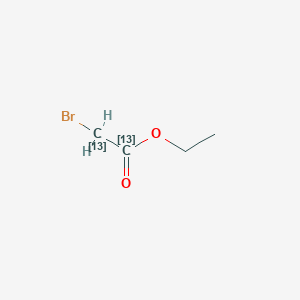
N-(15Z-tetracosenoyl)-ethanolamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N-(15Z-tetracosenoyl)-ethanolamine” involves the hydrolysis of sphingolipid ceramides into sphingosine and free fatty acids at neutral pH. This reaction is catalyzed by the enzyme neutral ceramidase. The enzyme also catalyzes the reverse reaction, allowing the synthesis of ceramides from fatty acids and sphingosine .Molecular Structure Analysis
“N-(15Z-tetracosenoyl)-ethanolamine” is a dihydroceramide in which the ceramide N-acyl group is specified as (15Z)-tetracosenoyl (nervonoyl). It contains a total of 128 bonds, including 45 non-H bonds, 2 multiple bonds, 38 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“N-(15Z-tetracosenoyl)-ethanolamine” has a molecular formula of C42H83NO3 and a molecular weight of 650.11. It appears as a powder and has a purity of >99%. It should be stored at -20°C .Aplicaciones Científicas De Investigación
Neuroscience and Brain Health
Nervonoyl-EA, due to its role as a component of nervonic acid, is crucial for brain health. It is involved in the biosynthesis of sphingolipids, which are essential for the structure and function of neuronal cell membranes . Research has shown that nervonic acid can aid in the repair and regeneration of nerve fibers in damaged brain tissues, suggesting that Nervonoyl-EA could be significant in treating neurodegenerative diseases or injuries .
Genetic Engineering of Oil Crops
The compound has been the subject of genetic engineering efforts aimed at enhancing the nervonic acid content in plant seed oils. By manipulating the biosynthesis pathways of nervonic acid through transgenic technologies, scientists aim to create high nervonic acid cultivars that could serve as renewable and environmentally friendly sources for industrial production .
Nutraceuticals
Nervonoyl-EA is being explored for its potential as a nutraceutical ingredient. Its presence in dietary supplements could support cognitive functions and promote nervous system health. The development of NA-enriched plant oils as feedstocks is encouraged for further studies of its biological functions leading to commercial applications .
Pharmaceutical Industry
In the pharmaceutical industry, Nervonoyl-EA could be used to develop medications that target brain development and function. Its role in the formation of nervonyl sphingolipids, which are found in the white matter and myelin sheath of nerve fibers, makes it a candidate for drugs aimed at enhancing myelination or treating demyelinating conditions .
Biotechnological Production
Research is being conducted on the use of microorganisms such as Yarrowia lipolytica for the biotechnological production of nervonic acid. This yeast, when engineered, can produce nervonic acid, which could then be used in various industrial applications .
Environmental Sustainability
The cultivation of genetically engineered oil crops with high nervonic acid content could contribute to environmental sustainability. These crops could provide a biobased source of Nervonoyl-EA, reducing reliance on non-renewable resources and promoting eco-friendly agricultural practices .
Mecanismo De Acción
- Role : When Nervonoyl-EA binds to cannabinoid receptors, it modulates neurotransmission, pain perception, inflammation, and other cellular processes .
- Additionally, Nervonoyl-EA may impact inflammatory responses by regulating immune cells and cytokines .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
(Z)-N-(2-hydroxyethyl)tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKWSFNVJTQKH-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(15Z-tetracosenoyl)-ethanolamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions analyzing "selected endocannabinoids". Does this include N-(15Z-tetracosenoyl)-ethanolamine, and if so, what was observed?
A1: While the paper does not explicitly state whether N-(15Z-tetracosenoyl)-ethanolamine was among the "selected endocannabinoids" analyzed, it does highlight the importance of studying endocannabinoids in the context of neuroinflammation. Further research would be needed to determine if this specific endocannabinoid was included in their analysis and what the findings were.
Q2: Could the findings of this research paper, regarding altered fatty acid profiles in neuroinfections, have implications for future research on N-(15Z-tetracosenoyl)-ethanolamine?
A2: Potentially, yes. This research found significant alterations in the fatty acid profiles of cerebrospinal fluid in patients with neuroinfections. [] Given that N-(15Z-tetracosenoyl)-ethanolamine is itself a fatty acid amide, it is possible that its levels, and those of related enzymes involved in its synthesis or degradation, could be affected during neuroinflammation. This could be an interesting avenue for further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















